N-Valylphenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNDXQBALKCYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75946-40-6 | |
| Record name | N-Valylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075946406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC524460 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Nomenclature and Academic Context of N Valylphenylalanine Research
Systematics and Conventional Designations
N-Valylphenylalanine is known by several names, reflecting its structure and the conventions of chemical nomenclature. Its systematic IUPAC name is (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid. nih.gov This name precisely describes the molecular structure, indicating the specific stereochemistry of the two constituent amino acids, L-valine and L-phenylalanine.
Commonly used synonyms include L-valyl-L-phenylalanine, Val-Phe, and H-Val-Phe-OH. nih.govchemspider.com The designation "Val-Phe" is a standard abbreviation in peptide chemistry, representing the sequence of amino acids from the N-terminus (valine) to the C-terminus (phenylalanine). nih.gov The "H-" and "-OH" denote the free amino and carboxyl groups, respectively. The compound is also identified by its CAS Registry Number, 3918-92-1. hmdb.canist.gov
Interactive Table 1: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid nih.gov |
| Common Synonyms | L-valyl-L-phenylalanine, Val-Phe, H-Val-Phe-OH nih.govchemspider.com |
| CAS Number | 3918-92-1 hmdb.canist.gov |
| Molecular Formula | C14H20N2O3 nih.gov |
| Molecular Weight | 264.32 g/mol nih.gov |
| InChI Key | GJNDXQBALKCYSZ-RYUDHWBXSA-N nih.gov |
Classification within Dipeptide Chemistry
This compound is classified as a dipeptide, which is an organic compound formed when two amino acids are joined by a peptide bond. hmdb.canaturalproducts.net Specifically, it belongs to the class of organic compounds known as dipeptides, which contain a sequence of exactly two alpha-amino acids. hmdb.ca
Historical Development of Research Focus
Initial research interest in this compound and similar dipeptides stemmed from their role as fundamental building blocks of proteins and their occurrence as products of protein metabolism. hmdb.ca Early studies likely focused on the synthesis and basic characterization of such molecules as part of the broader exploration of peptide chemistry. ontosight.ai
More recent research has expanded to investigate the specific roles and potential applications of this compound and its derivatives. For instance, research into "kokumi" sensation, a taste described as fullness, continuity, and thickness, has included N-acetyl-valylphenylalanine as a substance of interest. acs.org This highlights a shift towards understanding the sensory properties of modified dipeptides.
Furthermore, the field of biocatalysis and organic synthesis has utilized this compound as a model compound or an intermediate. Studies have explored its synthesis using continuous flow methods in water, aiming for more efficient and environmentally friendly production processes. whiterose.ac.uk Additionally, this compound has been used in the development of novel protecting groups in solid-phase peptide synthesis, a critical technique for creating more complex peptides for research and therapeutic purposes. rsc.org
Metabolomic studies in human populations have also identified this compound as an endogenous metabolite, with its levels potentially associated with genetic variants. nih.govresearchgate.net This line of research positions the dipeptide within the broader context of systems biology and personalized medicine, seeking to understand how individual genetic differences can influence metabolic profiles. Other studies have noted its presence in the context of intestinal inflammation and its modulation by gut microbiota. nih.gov
Compound Names Mentioned
Interactive Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| L-valine |
| L-phenylalanine |
| N-acetyl-valylphenylalanine |
| Valine |
| Phenylalanine |
| Alanylphenylalanine |
| Glutamylphenylalanine |
| Lysyl-phenylalanine |
| Tyrosyl-Phenylalanine |
| N-Epoc-valylphenylalanine |
| Fmoc-Gly-Val-Phe-OH |
| N-acetyl-leucylaspartic acid |
| N-acetyl-L-glutamate |
| N-acetyl-L-valine |
| N-acetylalanine |
| N-acetylleucine |
| Chrysin |
| Indoles |
| Lactic acid |
| Spermidine |
| Urate |
Synthetic Methodologies and Chemical Transformations of N Valylphenylalanine
Classical Peptide Synthesis Approaches
Classical methods for peptide synthesis have been refined over decades and are foundational to the field. They primarily involve either solution-phase or solid-phase techniques to construct the peptide backbone.
Solution-Phase Coupling Strategies
Solution-phase peptide synthesis (SPPS), the original method for creating peptides, involves the sequential coupling of protected amino acids in a homogenous solution. wikipedia.org In the synthesis of N-Valylphenylalanine, this would typically involve protecting the amino group of valine and the carboxyl group of phenylalanine. The unprotected carboxyl group of the N-protected valine is then activated using a coupling reagent and reacted with the deprotected amino group of the C-protected phenylalanine.
The process is iterative, with purification required after each step to remove excess reagents and by-products before the next amino acid can be added. rsc.org While this method can be laborious and time-consuming due to the repeated isolation of intermediates, it remains highly valuable for large-scale industrial production of peptides. wikipedia.org A key advantage is the ability to purify and fully characterize each intermediate, ensuring the quality of the final product. The Group-Assisted Purification (GAP) chemistry is one approach that aims to simplify purification in solution-phase synthesis, reducing the need for chromatography and recrystallization. rsc.org
Solid-Phase Peptide Synthesis (SPPS) Techniques
Introduced by Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry and is the most common method used in research settings. peptide.comsennchem.com In this technique, the peptide is assembled on an insoluble, porous resin support. sennchem.com
For this compound, the synthesis would proceed as follows:
Attachment: The first amino acid, N-terminally protected Phenylalanine, is anchored to the solid support resin. peptide.com
Deprotection: The temporary protecting group on the α-amino group of Phenylalanine is removed. The resin is then washed to eliminate excess reagents and by-products. peptide.com
Coupling: The next amino acid, N-protected Valine, is activated and added to the resin, where it couples with the free amino group of the resin-bound Phenylalanine. A large excess of the soluble reagent can be used to drive the reaction to completion. peptide.com
Washing: The resin is again filtered and washed to remove unreacted materials. sennchem.com
Cleavage: Once the sequence is complete, the this compound dipeptide is cleaved from the resin support, and all remaining side-chain protecting groups are removed simultaneously. sennchem.com
This methodology's main advantage is the simplification of the purification process to simple filtration and washing steps, which allows for easy automation. peptide.com
| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |
| Reaction Environment | Homogeneous solution | Heterogeneous (liquid/solid) |
| Purification | Chromatography or crystallization after each step | Filtration and washing after each step |
| Automation | Difficult to automate | Easily automated |
| Scale | Well-suited for large-scale industrial production | Primarily for research and small-to-moderate scale |
| Reagent Use | Stoichiometric amounts often used | Large excess of reagents used to drive reactions |
| Intermediate Analysis | Intermediates are isolated and can be fully characterized | Intermediates are not isolated |
Successful SPPS relies on a strategy of "orthogonal" protection, where different classes of protecting groups are used that can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de This ensures that only the desired bond is formed at each step. The two most dominant orthogonal strategies are Boc/Bzl and Fmoc/tBu. biosynth.com
Boc/Bzl Strategy: This scheme uses the acid-labile tert-Butoxycarbonyl (Boc) group for temporary N-terminal protection and more stable, yet still acid-labile, benzyl-based (Bzl) groups for permanent side-chain protection. peptide.com The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups and cleavage from the resin require a strong acid like hydrofluoric acid (HF). wikipedia.orgpeptide.com
A novel development in protecting group chemistry is the Epoc (2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl) group . nih.gov The Epoc group is a transformable protecting group that is stable under the strongly basic conditions used for Fmoc removal. nih.gov However, it can be transformed into an Fmoc-like structure through a gold(III)-catalyzed reaction, after which it becomes labile to the same mild basic conditions. nih.gov This unique property provides a new level of orthogonality, allowing for the synthesis of complex or branched peptides where selective deprotection is required. nih.govresearchgate.net
| Protecting Group | Abbreviation | Protects | Cleavage Condition | Orthogonal To |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group | Mild base (e.g., 20% Piperidine in DMF) | Acid-labile groups (tBu, Boc, Trt) |
| tert-Butoxycarbonyl | Boc | α-Amino, ε-Amino (Lys) | Moderate acid (e.g., TFA) | Base-labile (Fmoc), Hydrogenolysis (Z) |
| tert-Butyl | tBu | Hydroxyl (Ser, Thr, Tyr), Carboxyl (Asp, Glu) | Strong acid (e.g., TFA) | Base-labile (Fmoc) |
| Benzyl (B1604629) | Bzl | Hydroxyl (Ser, Thr, Tyr), Carboxyl (Asp, Glu) | Strong acid (e.g., HF), Catalytic Hydrogenation | Base-labile (Fmoc) |
| Benzyloxycarbonyl | Z (or Cbz) | α-Amino, ε-Amino (Lys) | Catalytic Hydrogenation, Strong acid (HBr/AcOH) | Base-labile (Fmoc) |
| Epoc | Epoc | α-Amino group | Stable to base; becomes base-labile after Au(III) catalysis | Fmoc, Boc, and other acid-labile groups |
Advanced and Emerging Synthetic Approaches
To overcome the limitations of classical batch synthesis, such as reaction times and waste generation, advanced methodologies like continuous flow synthesis and alternative ligation strategies are being developed.
Continuous Flow Synthesis Techniques
Continuous flow synthesis is an emerging technology that is being applied to both solution-phase and solid-phase peptide synthesis. chimia.chescholarship.org In this approach, reagents are pumped through a network of tubes and reactors where the chemical reactions occur. rsc.org This technique offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and purity. escholarship.orgrsc.org
For dipeptides like this compound, flow chemistry can significantly reduce reaction times compared to traditional batch methods. chimia.ch Automated flow systems have been developed that can perform the entire SPPS cycle—coupling, washing, and deprotection—in a continuous manner, overcoming challenges associated with traditional peptide synthesis. researchgate.net The advantages include faster heat and mass transfer, improved safety, and the potential for higher productivity, making it a promising platform for efficient peptide production. rsc.orgwhiterose.ac.uk
N-to-C Ligation Strategies and Aminonitrile Precursors
The vast majority of chemical peptide synthesis proceeds from the C-terminus to the N-terminus. wikipedia.org However, alternative strategies that mimic the biological direction of synthesis (N-to-C) are an area of active research. nih.gov These methods offer potential advantages in atom and step efficiency by minimizing the need for protecting groups. nih.gov
Native Chemical Ligation (NCL) is a powerful technique for coupling unprotected peptide fragments. The conventional NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue. mdpi.com This process forms a native peptide bond at the ligation site. jetir.org While powerful, its reliance on a cysteine residue at the ligation junction is a limitation. nih.gov
To broaden the scope of NCL, strategies are being developed to perform ligation at non-cysteine residues. This can involve temporarily installing a thiol group on a different amino acid, which is then removed after ligation. nih.gov For instance, a valine residue could theoretically be a ligation site by using a precursor like penicillamine (B1679230) (β-thiol valine), which contains a thiol group. nih.gov After ligation, a desulfurization step would yield the native valine residue. mdpi.com
Another emerging N-to-C strategy involves the use of aminonitrile precursors. In this approach, a peptide thioacid can react with an aminonitrile, which, after an intramolecular rearrangement and hydrolysis, forms a new, extended peptide. This method builds the peptide chain from the N-terminus and can be performed with unprotected amino acids, significantly improving the efficiency and reducing chemical waste compared to traditional methods. nih.gov
Chemical Derivatization for Specific Research Applications
This compound's structure allows for a variety of chemical modifications, making it a valuable building block in several areas of scientific research. These derivatizations are key to developing new therapeutic agents and research tools.
Synthesis of Protected Dipeptide Intermediates
To build larger peptides or other complex molecules from this compound, it's often necessary to first protect its reactive amino and carboxyl groups. This prevents unwanted side reactions.
Commonly used protecting groups for the N-terminus (the valine end) include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z). The C-terminus (the phenylalanine end) is often protected as a methyl, ethyl, or benzyl ester. peptide.combiosynth.com The choice of protecting groups is crucial as they must be removable under conditions that don't damage the rest of the molecule. peptide.combiosynth.comiris-biotech.de For instance, the Boc group is removed with acid, while the Z group is typically removed by catalytic hydrogenation. creative-peptides.com
The formation of the peptide bond between the protected valine and phenylalanine residues is facilitated by coupling reagents. creative-peptides.comamericanpeptidesociety.org These reagents activate the carboxylic acid group of one amino acid, allowing it to react with the amino group of the other. creative-peptides.com Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. creative-peptides.comamericanpeptidesociety.orgpeptide.com Other classes of coupling reagents include phosphonium (B103445) and uronium salts, such as PyBOP and HBTU respectively. acs.org
Table 1: Common Protecting Groups and Coupling Reagents for this compound Synthesis
| Category | Reagent | Abbreviation |
|---|---|---|
| N-Terminal Protecting Group | tert-butoxycarbonyl | Boc |
| N-Terminal Protecting Group | Benzyloxycarbonyl | Z |
| C-Terminal Protecting Group | Methyl Ester | -OMe |
| C-Terminal Protecting Group | Benzyl Ester | -OBn |
| Coupling Reagent | N,N'-Dicyclohexylcarbodiimide | DCC |
| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| Coupling Additive | 1-Hydroxybenzotriazole | HOBt |
| Coupling Reagent | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) | PyBOP |
| Coupling Reagent | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
Strategies for Conjugation in Prodrug Design Research
This compound can be attached to a drug molecule to create a "prodrug". ijnrd.orgnih.gov Prodrugs are inactive compounds that are converted into the active drug within the body, often at a specific target site. ijnrd.orgnih.gov This approach can improve a drug's properties, such as its solubility or ability to reach its target. ijnrd.orgnih.gov
A common strategy is to link the drug to the dipeptide through an ester or amide bond. ijnrd.org These bonds can be designed to be cleaved by enzymes that are abundant at the desired site of action, such as in tumor tissues. ijnrd.orgnih.gov For example, a drug could be attached to the C-terminus of this compound, and the resulting prodrug would be activated by enzymes that break the peptide bond. nih.gov The specific amino acid sequence of the peptide can be chosen to target specific enzymes. nih.gov
The design of these prodrugs requires careful consideration of the linker between the peptide and the drug, as this can affect the prodrug's stability and how the active drug is released. ijnrd.org
Formation of Acylated Derivatives (e.g., N-Acetyl-valylphenylalanine)
The N-terminal amino group of this compound can be modified by acylation, which involves the addition of an acyl group. A common example is N-acetylation, the addition of an acetyl group (CH₃CO-), to form N-Acetyl-valylphenylalanine. wpmucdn.com This modification can change the molecule's properties, such as its charge and ability to pass through cell membranes.
The synthesis of N-Acetyl-valylphenylalanine is typically achieved by reacting this compound with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. wpmucdn.com The reaction is usually carried out in the presence of a base to neutralize the acidic byproduct. wpmucdn.com N-acylated dipeptides can be used in various research applications, including the study of enzyme activity and as building blocks for more complex molecules. nih.gov Enzymatic methods for the synthesis of N-acetylated amino acids have also been described. nih.govfrontiersin.org
Table 2: Reagents for the Synthesis of N-Acetyl-valylphenylalanine
| Role | Reagent |
|---|---|
| Starting Material | This compound |
| Acetylating Agent | Acetic Anhydride |
| Acetylating Agent | Acetyl Chloride |
| Base | Triethylamine |
| Base | N,N-Diisopropylethylamine |
| Solvent | Dichloromethane |
| Solvent | N,N-Dimethylformamide |
Molecular Interactions, Conformational Analysis, and Structural Elucidation Studies
Advanced Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental to the structural characterization of molecules like N-Valylphenylalanine. Techniques such as mass spectrometry, nuclear magnetic resonance, and circular dichroism provide detailed insights into its atomic composition, three-dimensional structure, and behavior in solution.
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures, making it a cornerstone of metabolomics. mdpi.com For this compound, with a molecular formula of C₁₄H₂₀N₂O₃, the monoisotopic mass is 264.147392512 Da. hmdb.ca
Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. msvision.com In CID, ions collide with neutral gas molecules, leading to fragmentation. msvision.com The energy of these collisions can be controlled; higher-energy dissociations tend to produce a wider range of fragmentation pathways and more abundant lower-mass product ions. wvu.edunih.gov This fragmentation is not random; it occurs at the most labile bonds, providing a "fingerprint" of the molecule's structure. msvision.com Other fragmentation methods like Higher-Energy Collisional Dissociation (HCD) and Electron Activated Dissociation (EAD) can provide complementary information, with HCD offering high-resolution fragment detection and EAD being useful for localizing modifications and characterizing challenging compounds. nih.govsciex.com
In the analysis of this compound, LC-MS/MS is used to identify and quantify the dipeptide in biological samples. mdpi.com The fragmentation pattern observed in a CID experiment provides structural confirmation.
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃ | hmdb.canih.gov |
| Monoisotopic Molecular Weight | 264.14739250 Da | nih.gov |
| Ionization Mode | Positive | nih.gov |
| Instrumentation | Maxis II HD Q-TOF Bruker | nih.gov |
| Top 5 Peaks (m/z) | 120.080658, 72.08091, 166.08638, 103.054314, 73.084801 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For a flexible molecule like this compound, NMR can be used to perform detailed conformational analysis. By measuring parameters like nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, it is possible to determine the relative populations of different conformers (rotational isomers) in solution. nih.govcopernicus.org
Dynamic NMR studies, often conducted at variable temperatures, can reveal information about energy barriers between different conformations. unibas.it As the temperature is lowered, the exchange between conformers may slow to the point where distinct signals for each conformer can be observed, a phenomenon known as slow exchange on the NMR timescale. copernicus.orgunibas.it Conversely, as the temperature is raised, signals may broaden and coalesce, allowing for the calculation of the energetic barriers to bond rotation. unibas.it
Furthermore, NMR is highly effective for monitoring the progress of chemical reactions in real-time. magritek.com By acquiring spectra at regular intervals, one can quantify the consumption of reactants and the formation of products, such as the synthesis of this compound. magritek.com This provides detailed kinetic insights into the reaction mechanism. magritek.com The appearance of diagnostic peaks corresponding to the product and the disappearance of peaks from the starting materials confirm the reaction's progression. libretexts.org
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules. nih.govwvu.edu This technique is particularly well-suited for rapidly assessing the secondary structure of optically active molecules like peptides and proteins. libretexts.orgnih.gov
While this compound is a small dipeptide and does not form extensive secondary structures like alpha-helices or beta-sheets on its own, CD spectroscopy can be used to study its conformation and interactions. The peptide bonds within its structure are chiral environments that give rise to CD signals in the far-UV region (below 250 nm). libretexts.org Changes in the CD spectrum can indicate conformational changes induced by factors such as solvent, temperature, or binding to other molecules. For larger polypeptides containing this compound residues, CD is a primary tool for determining structural integrity. nih.gov Distinct spectral signatures are associated with different secondary structures; for instance, α-helical structures typically show negative bands around 222 nm and 208 nm, while β-sheets exhibit a negative band near 218 nm. libretexts.org
Computational Chemistry and Molecular Modeling Approaches
Computational methods are increasingly used to complement experimental data, providing predictions of molecular properties and simulating molecular behavior. These in silico approaches are vital for understanding the characteristics of this compound at a molecular level.
Molecular descriptors are numerical values that characterize the properties of a molecule based on its symbolic representation. researchgate.net These descriptors, which can be calculated from the molecular structure using computational software, quantify various physicochemical and structural features. mdpi.com They are fundamental in quantitative structure-activity relationship (QSAR) studies. researchgate.net
For this compound, a variety of molecular descriptors can be calculated to predict its behavior. These include properties related to lipophilicity (e.g., AlogP, XLogP3), size (e.g., molecular weight), and topology (e.g., topological polar surface area, number of rotatable bonds). mdpi.comnaturalproducts.net Such descriptors are crucial for predicting a compound's pharmacokinetic properties in early-stage drug discovery. researchgate.net
| Descriptor | Predicted Value | Source |
|---|---|---|
| AlogP (Partition Coefficient) | 0.78 | naturalproducts.net |
| Topological Polar Surface Area (TopoPSA) | 92.42 Ų | naturalproducts.net |
| Fraction Csp3 (Fsp3) | 0.43 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 3 | naturalproducts.net |
| Hydrogen Bond Donor Count | 3 | naturalproducts.net |
| Rotatable Bond Count | 6 | naturalproducts.net |
| Aromatic Ring Count | 1 | naturalproducts.net |
Machine learning (ML) algorithms are increasingly applied in chemistry and biology to build predictive models from large datasets. researchgate.net In the context of compound analysis, ML models can be trained on datasets of molecules with known properties (e.g., biological activity, toxicity) to predict these properties for new, uncharacterized compounds. peercommunityjournal.org These models often use molecular descriptors and fingerprints as input features. mdpi.com
For example, ML models like random forests or support vector machines (SVM) can be used to predict toxicological profiles of compounds based on their structural descriptors. peercommunityjournal.org In the study of peptides, ML has been used to predict sensory properties, such as the "kokumi" sensation, where derivatives of this compound have been included in the training data. acs.org Furthermore, in metabolic disorders like Phenylketonuria (PKU), which involves phenylalanine metabolism, ML models have been developed to predict disease phenotypes from genetic data, demonstrating the power of these approaches in complex biological systems. nih.gov The application of ML to large metabolomic datasets, which include compounds like this compound, can help identify novel associations between metabolites and disease states. nih.gov
Molecular Dynamics Simulations in Peptide Conformational Research
Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the conformational landscape and dynamics of peptides, including the dipeptide this compound. These simulations provide atomic-level insights into the various conformations a peptide can adopt in different environments, the transitions between these states, and the underlying energetic factors that govern its structural preferences. By simulating the movement of atoms over time, researchers can construct a detailed picture of the peptide's behavior, which is often challenging to obtain through experimental methods alone.
The core of an MD simulation lies in the numerical integration of Newton's equations of motion for a system of interacting atoms. The forces between atoms are described by a molecular mechanics force field, such as AMBER (Assisted Model Building with Energy Refinement) or CHARMM. These force fields are collections of equations and associated parameters designed to reproduce the potential energy surface of a molecule. The choice of force field, in conjunction with the model used to represent the solvent (e.g., explicit water models like TIP3P), is crucial for the accuracy of the simulation. For instance, studies on heptapeptides containing Val-Phe-like sequences have utilized the AMBER99SB*-ILDN force field with the TIP3P water model to explore their folding and dynamics in an aqueous environment. plos.orgsemanticscholar.org
One of the primary outcomes of MD simulations is the exploration of the conformational space available to the peptide. For a dipeptide like this compound, the key degrees of freedom are the backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid residue. The distribution of these angles can be visualized in a Ramachandran plot, which reveals the sterically allowed and disallowed regions. Analysis of these dihedral angles from MD trajectories provides a statistical representation of the conformational preferences of the peptide. For example, in a study of a β-dipeptide homologue of Val-Phe, analysis of the torsional angle profiles from MD simulations was crucial in understanding the formation of different hydrogen-bonded structures. ethz.ch
To analyze the vast amount of data generated from an MD simulation, various techniques are employed. Principal Component Analysis (PCA) of dihedral angles (dPCA) is a powerful method to identify the most significant collective motions within the peptide. semanticscholar.org This analysis can reduce the high-dimensional conformational space to a lower-dimensional representation, often visualized as a free energy landscape (FEL). The FEL provides a map of the stable and metastable conformational states of the peptide and the energy barriers between them. nih.gov The landscape is constructed by taking the Boltzmann inverse of the probability distribution of the chosen collective variables, revealing the low-energy basins that correspond to the most populated conformations. readthedocs.ioplos.org
Research on peptides containing valine and phenylalanine has highlighted the influence of both the local amino acid sequence and the surrounding environment on conformational preferences. For instance, a study on the protected dipeptide Ac-Val-Phe-OMe in the gas phase revealed a preference for a "linear," non-hydrogen-bonded structure, suggesting it could serve as a model for β-sheet formation. In contrast, simulations of peptides in aqueous solution often show a broader range of conformations due to the dynamic interactions with water molecules.
The table below summarizes key parameters and findings from representative molecular dynamics simulation studies on peptides containing Val-Phe or similar sequences, illustrating the common methodologies and the types of insights gained.
| Study Focus | Peptide System | Force Field | Solvent Model | Key Findings |
| β-turn propensities | Ac-Phe-Val-Asn-Gly-Leu-Phe-NHMe | AMBER99SB*-ILDN | TIP3P | Showed a strong preference for βI turn motifs, with analysis focusing on the central Asn-Gly segment. plos.orgsemanticscholar.org |
| Hydrogen bonding | N-acetylated and C-amidated Val-Phe homologue | Custom | Methanol | Investigated the influence of stereochemistry on the formation of 10- and 12-membered hydrogen-bonded rings. ethz.ch |
| Force field development | Phenylalanine and Tyrosine derivatives | Amber ff14SB | Implicit | Developed and tested force field parameters by reproducing benchmark relative energies of α- and β-backbone conformers. frontiersin.orgnih.gov |
| Conformational dynamics | Guest residues in GxG peptides | Amber ff19SB, Amber ff14SB, OPLS-AA/M, CHARMM36m | Explicit Water | Assessed the capacity of different force fields to capture the intrinsic conformational dynamics and Ramachandran distributions. rsc.org |
Furthermore, detailed analysis of the simulation trajectories can provide quantitative data on specific molecular interactions, such as hydrogen bond populations. These interactions are critical for stabilizing particular secondary structures. The table below illustrates the kind of data that can be extracted from MD simulations, based on a study of a Val-Phe homologue.
| Stereoisomer | Simulation Temperature (K) | 10-membered H-bond Population (%) | 12-membered H-bond Population (%) |
| SR | 298 | >99 | Not observed |
| SR | 340 | 79 | 19 |
| SS | 298 | 1 | 98 |
| SS | 340 | 2 | 98 |
| Data derived from a study on a β-dipeptide homologue of Val-Phe. ethz.ch |
Biochemical Pathways and Metabolic Roles of N Valylphenylalanine
Endogenous Formation and Catabolic Mechanisms
Role as an Intermediate in Protein Digestion and Amino Acid Catabolism
N-Valylphenylalanine is recognized as an incomplete breakdown product resulting from protein digestion or the catabolism of proteins. hmdb.ca During the digestive process, dietary proteins are hydrolyzed into smaller peptides and constituent amino acids. This compound represents one of the many dipeptide intermediates that are formed during this process. hmdb.ca While many dipeptides are short-lived, serving as temporary intermediates before further proteolysis breaks them down into individual amino acids for absorption and utilization, some may exhibit physiological effects. hmdb.ca
The catabolism of amino acids is a fundamental metabolic process, and pathways like the Ehrlich pathway are involved in the degradation of amino acids. researchgate.net This pathway involves the transamination of amino acids to their corresponding α-keto acids, followed by decarboxylation and subsequent reduction or oxidation. researchgate.net While the direct involvement of this compound in this specific pathway is not explicitly detailed, as a dipeptide, its constituent amino acids, valine and phenylalanine, are subject to such catabolic routes. researchgate.netnih.gov
Investigations into Enzymatic Degradation and Specificity (e.g., Cathepsin Interactions)
The enzymatic degradation of dipeptides is a critical aspect of their metabolic fate. Cathepsins, a group of proteases, are known to be involved in the hydrolysis of peptides. Studies have investigated the interaction of this compound derivatives with these enzymes. For instance, a study on floxuridine (B1672851) prodrugs found that 5'-O-L-valyl-L-phenylalanyl-floxuridine was not a good substrate for cathepsins B and D, suggesting a degree of specificity in cathepsin-mediated hydrolysis. nih.gov This indicates that while cathepsins are involved in peptide breakdown, the specific amino acid sequence and structure of the dipeptide influence its susceptibility to degradation by these enzymes. nih.govmdpi.com The stability of such compounds can differ between in vitro cell homogenates and in vivo conditions, highlighting the complexity of enzymatic interactions within a biological system. nih.gov
Metabolomic Profiling and Identification in Biological Systems
Detection in Mammalian Biofluids (e.g., plasma, feces) and Tissues
Metabolomic studies have successfully identified this compound in various mammalian biofluids and tissues, underscoring its role as a naturally occurring metabolite. It has been detected in feces, with its presence noted in studies of the fecal metabolome. hmdb.canih.govhmdb.ca Furthermore, this compound has been identified in blood plasma. frontiersin.orgfrontiersin.orgnih.gov One study identified it as one of several metabolites with high predictive value in assessing treatment response in patients with chronic prostatitis/chronic pelvic pain syndrome. frontiersin.orgfrontiersin.orgnih.gov Its presence has also been noted in the context of phenylketonuria (PKU), where phenylalanine-containing dipeptides, including valylphenylalanine, are considered among the novel metabolic biomarkers for the disease. google.com
The following table summarizes the detection of this compound in various mammalian biofluids.
| Biofluid/Tissue | Detection Status | Associated Research Context |
| Feces | Detected | General metabolome profiling, colorectal cancer research. hmdb.canih.govhmdb.ca |
| Plasma | Detected | Metabolomic analysis in relation to chronic prostatitis/chronic pelvic pain syndrome, phenylketonuria. frontiersin.orgfrontiersin.orgnih.govgoogle.com |
Association with Microbiota and Fermentation Processes (e.g., Gut Microbiota, Food Fermentation)
The gut microbiota plays a significant role in metabolism, and its composition can influence the levels of various metabolites, including dipeptides. plos.orgfrontiersin.orgplos.orgfrontiersin.org The gut microbiome is known to be involved in the breakdown of dietary components and the production of a wide array of metabolites that can impact host physiology. plos.orgnih.gov this compound has been identified in studies analyzing the metabolic interactions between diet, the gut microbiota, and the host. nih.gov
Furthermore, this compound has been observed in the context of food fermentation processes. A study on the solid-state fermentation of corn-soybean meal using compound strains of bacteria and fungi showed a significant upregulation of Valyl-Phenylalanine post-fermentation. nih.gov This suggests that microbial activity during fermentation can lead to the generation of this dipeptide. Similarly, in the washed processing of coffee, this compound was among the differentially expressed metabolites, indicating its involvement in the fermentation processes that are crucial for coffee flavor development. mdpi.com
Integration within Broader Metabolic Networks
As a dipeptide, this compound is integrated within the broader network of amino acid and peptide metabolism. naturalproducts.net Its formation and degradation are intrinsically linked to protein turnover and the availability of its constituent amino acids, valine and phenylalanine. hmdb.cauu.nl The presence of this compound in biofluids can be influenced by dietary protein intake, the digestive efficiency of the host, and the metabolic activity of the gut microbiome. nih.govplos.org
Research in metabolomics is increasingly revealing the interconnectedness of various metabolic pathways. The identification of this compound in different biological contexts suggests its participation in these complex networks. For example, its association with certain disease states like PKU and its modulation by gut microbiota activity highlight its potential as a biomarker and an indicator of specific metabolic states. google.comnih.gov Further research combining metabolomics with other "omics" technologies will likely provide a more comprehensive understanding of the precise roles of this compound within the intricate web of metabolic pathways. nih.gov
Connections to Phenylalanine and Valine Metabolic Pathways
The most direct metabolic connection of this compound is to the catabolism and homeostasis of phenylalanine and valine. Being a dipeptide, its formation and degradation are part of the broader processes of protein turnover.
Phenylalanine is an essential aromatic amino acid, meaning it must be obtained from the diet. numberanalytics.com Its primary metabolic fate in the body is the conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. numberanalytics.comlibretexts.org Tyrosine then serves as a precursor for the synthesis of critical molecules, including catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin. numberanalytics.comfrontiersin.org Phenylalanine that is not converted to tyrosine or used for protein synthesis can be transaminated to form phenylpyruvate. nih.gov
Valine is one of the three branched-chain amino acids (BCAAs), which are a key fuel source for tissues like skeletal muscle. libretexts.org The initial step in valine catabolism is a transamination reaction to form its corresponding α-keto acid. libretexts.org
This compound exists at the interface of these two pathways. It is formed when proteins containing adjacent valine and phenylalanine residues are broken down. hmdb.ca While most dipeptides are short-lived intermediates on their way to complete hydrolysis into individual amino acids, the presence of this compound in various tissues and fluids suggests it may have specific roles or be a marker of particular metabolic states. hmdb.ca Research has identified this dipeptide in metabolomic studies, linking its levels to specific genetic and metabolic conditions. For instance, a metabolome genome-wide association study (MGWAS) in a Japanese population identified a genetic variant (rs34376246) associated with plasma levels of this compound. nih.gov Furthermore, a study in rainbow trout demonstrated that central administration of valine led to an enrichment of several amino acids in the plasma, including both valine and phenylalanine, highlighting the interconnectedness of their regulation. nih.gov
Table 1: Research Findings on this compound and its Link to Constituent Amino Acids
| Study Type | Organism/Population | Key Finding | Implication for Metabolic Pathways | Reference |
| Metabolome Genome-Wide Association Study (MGWAS) | Japanese Population | An intronic variant (rs34376246) is associated with plasma levels of Phenylalanylvaline or Valylphenylalanine. | Suggests genetic regulation of this compound levels, likely through influencing protein catabolism or peptide transport/hydrolysis. | nih.gov |
| Metabolomics | Rainbow Trout (Oncorhynchus mykiss) | Intracerebroventricular injection of valine increased plasma levels of valine, phenylalanine, tyrosine, and methionine. | Demonstrates that a surplus of valine can influence the circulating levels of phenylalanine, its direct precursor in the this compound dipeptide. | nih.gov |
| Metabolite Database Entry | Human | This compound is described as an incomplete breakdown product of protein digestion or catabolism. | Directly places the dipeptide within the general catabolic pathways of proteins, linking it to the release of valine and phenylalanine. | hmdb.ca |
Applications in Peptide and Peptidomimetic Research Scaffolds
N-Valylphenylalanine as a Fundamental Building Block in Peptide Synthesis
This compound is a dipeptide that can be incorporated into larger peptide chains through well-established synthetic methodologies. semanticscholar.orgspringernature.com The synthesis of peptides is a stepwise process that involves the formation of amide (peptide) bonds between amino acids. lifetein.com To achieve this in a controlled manner, protecting groups are often employed to prevent unwanted side reactions. ontosight.aimasterorganicchemistry.com
In the context of this compound, protected derivatives are crucial intermediates. ontosight.ai For instance, N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester is a commercially available, protected form of the dipeptide where the N-terminus of valine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus of phenylalanine is protected as a methyl ester. ontosight.ai This strategy allows for the selective activation of either the carboxyl or amino group for subsequent coupling reactions. ontosight.ai
The two primary methods for peptide synthesis where this compound can be utilized are liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). semanticscholar.org SPPS, developed by Bruce Merrifield, is the more common approach for synthesizing peptides of significant length. masterorganicchemistry.comchem-soc.si In SPPS, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin. bachem.com The peptide chain is then elongated in the C-to-N direction through a series of coupling and deprotection steps. lifetein.combeilstein-journals.org
The synthesis cycle typically involves the use of Nα-protecting groups such as tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethyloxycarbonyl (Fmoc). chem-soc.sibeilstein-journals.org The choice of protecting group dictates the chemical conditions used for its removal during the synthesis. The Fmoc group, for example, is base-labile and can be removed under mild conditions, which is advantageous for preserving the integrity of sensitive peptide sequences. lifetein.com The Boc group, on the other hand, is removed by treatment with a moderately strong acid. chem-soc.si
A practical example of incorporating a valine residue in SPPS is the synthesis of the BPC 157 fragment, where a preloaded Boc-Val-HYCRAM™ resin was utilized. chem-soc.si Similarly, this compound, with appropriate protection, can be coupled to a resin-bound amino acid or peptide chain using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to facilitate the amide bond formation. spcmc.ac.inpentelutelabmit.com
Table 1: Common Protecting Groups and Activating Agents in Peptide Synthesis
| Category | Compound Name | Abbreviation | Function |
| Nα-Protecting Group | tert-Butoxycarbonyl | Boc | Protects the N-terminal amino group; removed by acid. chem-soc.si |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Protects the N-terminal amino group; removed by base. lifetein.com |
| N-Protecting Group | Benzyloxycarbonyl | Cbz or Z | Protects the N-terminal amino group. ontosight.ai |
| Activating Agent | N,N'-dicyclohexylcarbodiimide | DCC | Promotes peptide bond formation. spcmc.ac.in |
| Activating Agent | 1-[Bis(dimethylamino)methylene]-1H,1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | A coupling reagent used in amide bond formation. pentelutelabmit.com |
Design and Development of Peptidomimetic Architectures
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. nih.gov this compound can be a key component in the design of various peptidomimetic scaffolds due to the specific steric and hydrophobic properties of its constituent amino acids.
Heterocyclic scaffolds are a cornerstone in medicinal chemistry and have been widely used to create peptidomimetics. beilstein-journals.org These scaffolds can act as bioisosteres of amide bonds or as conformational constraints to mimic secondary structures like β-turns. semanticscholar.org The synthesis of heterocyclic peptidomimetics often involves solid-phase strategies to rapidly generate libraries of compounds for screening. beilstein-journals.org
While direct examples of this compound incorporation into complex heterocyclic peptidomimetics are not extensively documented in readily available literature, the principles of their design allow for its theoretical inclusion. For instance, bis-cyclic guanidine (B92328) heterocyclic peptidomimetics have been synthesized from reduced tripeptides and shown to have affinity for opioid receptors. mdpi.com Given that this compound can be part of a larger peptide sequence, it could be incorporated into a linear precursor that is subsequently cyclized to form a heterocyclic structure. The valine and phenylalanine side chains would then project from this scaffold, potentially interacting with biological targets.
The α-helix is a prevalent secondary structure in proteins and is often involved in protein-protein interactions (PPIs). springernature.comnih.gov Designing small molecules or peptides that mimic the α-helical display of amino acid side chains is a significant area of research for developing inhibitors of PPIs. nih.gov
The stability of an α-helix is influenced by the intrinsic helical propensity of its constituent amino acids and interactions between their side chains. nih.govrsc.org Both valine and phenylalanine are amino acids with distinct effects on α-helical stability. nih.gov The placement of aromatic residues like phenylalanine can either stabilize or destabilize an α-helix depending on their position and interaction with other residues. rsc.org
Strategies to stabilize short peptides in an α-helical conformation include "end capping," where specific residues are placed at the termini to interact favorably with the helix dipole, and "stapling," which involves creating a covalent linkage between side chains to constrain the peptide's conformation. nih.govresearchgate.net While no direct studies were found that specifically use this compound as a unit for α-helical peptidomimetic design, the individual amino acids are considered in such designs. A computational study evaluated the effect of substituting alanine (B10760859) with valine and phenylalanine in a model helical peptide, providing insights into their energetic contributions to helix stability. nih.gov The dipeptide could be incorporated into a peptide sequence that is then "stapled" or otherwise constrained to adopt a helical conformation, with the valine and phenylalanine side chains positioned to mimic the key interaction residues of a native α-helix.
Polyvalency, the simultaneous presentation of multiple ligands, is a powerful strategy used in nature to enhance binding affinity and specificity. nih.gov This concept is applied in materials science and drug delivery through the design of scaffolds that display multiple copies of a ligand to target specific cells or tissues. nih.govmdpi.com Biomimetic scaffolds, which are designed to mimic the natural extracellular matrix (ECM), can be functionalized with bioactive molecules to improve their performance. nih.govmdpi.com
Peptides are commonly used as ligands for the functionalization of these scaffolds due to their specific recognition by cell surface receptors. nih.gov this compound, as a dipeptide, or as part of a larger peptide sequence, can be chemically conjugated to the surface of a variety of scaffolds, including polymers and nanoparticles. mdpi.com This functionalization can enhance the biocompatibility of the scaffold and promote specific cellular responses such as adhesion and proliferation. semanticscholar.org For example, 3D-printed polylactic acid (PLA) scaffolds have been functionalized with collagen and other biomolecules to improve their osteogenic potential. semanticscholar.org While specific examples detailing the polyvalent display of this compound were not found, the general methodologies for scaffold functionalization are well-established and could be applied to this dipeptide.
Research into Targeted Delivery Systems Utilizing Dipeptide Moieties
Dipeptides are being explored as targeting ligands for drug delivery systems, particularly for oral and brain delivery. The rationale is to hijack specific transporters, such as the peptide transporter 1 (PEPT1), which are expressed in the intestines and other tissues, to facilitate the uptake of drugs or drug-loaded nanoparticles.
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used to formulate nanoparticles for drug delivery. ontosight.ai The surface of these nanoparticles can be modified with targeting ligands to enhance their delivery to specific sites.
A notable example of this strategy is the development of L-valyl-phenylalanine-linked PLGA nanoparticles for the oral delivery of the chemotherapy drug docetaxel. ontosight.ai In this research, the dipeptide was conjugated to the surface of the PLGA nanoparticles. These modified nanoparticles were designed to target the PEPT1 transporter, which is highly expressed in the small intestine. The study demonstrated that the dipeptide-functionalized nanoparticles had improved uptake in cells expressing the hPEPT1 transporter compared to unmodified nanoparticles. ontosight.ai This enhanced uptake is attributed to the specific recognition of the valyl-phenylalanine moiety by the transporter, which then facilitates the internalization of the nanoparticle, likely via endocytosis. ontosight.ai
Table 2: Research Findings on this compound-Linked PLGA Nanoparticles
| Nanoparticle System | Targeting Ligand | Drug | Target Transporter | Key Finding | Reference |
| PLGA Nanoparticles | L-Valyl-phenylalanine | Docetaxel | PEPT1 | Improved uptake in PEPT1-expressing cells and higher oral absorption in vivo compared to unmodified nanoparticles. | ontosight.ai |
This research highlights the potential of using this compound as a targeting moiety to enhance the efficacy of orally administered drugs by leveraging natural transport mechanisms.
Exploration of Prodrug Design Strategies via Dipeptide Conjugation
A primary challenge in pharmacology is ensuring that a drug reaches its intended target in the body effectively. nih.gov Many potent drugs suffer from poor oral bioavailability, meaning they are not well absorbed into the bloodstream when taken orally. nih.govpnas.org The prodrug approach is a well-established strategy to overcome this limitation. nih.govactamedicamarisiensis.roif-pan.krakow.pl A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through metabolic processes. if-pan.krakow.pl
One of the most successful prodrug strategies involves hijacking the body's own nutrient transport systems. nih.govresearchgate.net Specifically, the human peptide transporter 1 (PEPT1), which is highly expressed in the intestine, is an attractive target. pnas.orgsolvobiotech.com PEPT1 is responsible for absorbing di- and tripeptides from digested food. solvobiotech.com By attaching a dipeptide like this compound to a drug molecule, the resulting conjugate can mimic natural peptides and be actively transported across the intestinal wall by PEPT1. nih.govnih.gov This carrier-mediated transport can significantly enhance the oral absorption of drugs that would otherwise be poorly absorbed. solvobiotech.commdpi.com Once inside the intestinal cells or in circulation, the bond linking the drug to the dipeptide is cleaved by enzymes, releasing the active therapeutic agent. nih.govresearchgate.net
Research has shown that dipeptide prodrugs often exhibit a higher affinity for the PEPT1 transporter compared to single amino acid prodrugs, potentially leading to even greater absorption. nih.govmdpi.com
Detailed Research Findings:
Scientific studies have validated the effectiveness of using this compound in prodrug design.
Anticancer Drug Delivery: In one study, researchers synthesized a dipeptide prodrug of the anticancer agent floxuridine (B1672851) by conjugating it with L-Valyl-L-phenylalanine (5′-O-l-valyl-l-phenylalanyl-floxuridine). nih.govacs.org This was part of a larger effort to create prodrugs with enhanced affinity for the PEPT1 transporter and improved metabolic stability. nih.gov The results indicated that dipeptide monoester prodrugs could be more potent than their mono-amino acid counterparts due to higher transporter affinity and better resistance to premature metabolism. nih.govacs.org The improved stability of the dipeptide conjugate in biological media could allow for prolonged circulation of the intact prodrug, potentially enhancing its therapeutic effect. acs.org
| Prodrug Synthesis and Characterization | |
| Compound Name | 5′-l-Valyl-l-phenylalanyl-floxuridine |
| Synthesis Method | Boc-l-valyl-l-phenylalanine was reacted with floxuridine in the presence of DCC and DMAP in dry DMF. acs.org |
| Yield | 30% acs.org |
| Purity | 95% acs.org |
| Analytical Data (ESI-MS) | 494.1 (M + H)⁺ acs.org |
| Rationale | To design a floxuridine prodrug with high affinity for the PEPT1 transporter for targeted drug delivery. nih.govacs.org |
Nanoparticle-Based Drug Delivery: Another innovative approach involved using L-Valyl-phenylalanine to enhance the delivery of the chemotherapy drug docetaxel. researchgate.net Researchers developed nanoparticles made from poly(lactic-co-glycolic acid) (PLGA) and linked L-Valyl-phenylalanine to their surface. researchgate.net These dipeptide-modified nanoparticles were tested on cancer cell lines (HeLa and Caco-2) and showed significantly improved cellular uptake compared to nanoparticles without the dipeptide ligand. researchgate.net This study highlights the potential of using this compound as a targeting moiety to guide drug-loaded nanoparticles to cells expressing peptide transporters. researchgate.net
| Nanoparticle Prodrug Study | |
| Drug | Docetaxel |
| Nanoparticle | Poly(lactic-co-glycolic acid) (PLGA) researchgate.net |
| Targeting Ligand | L-Valyl-phenylalanine researchgate.net |
| Target Transporter | PEPT1 researchgate.net |
| Key Finding | The L-Valyl-phenylalanine-linked nanoparticles demonstrated improved uptake in PEPT1-expressing cancer cells compared to unmodified nanoparticles. researchgate.net |
| Implication | Conjugating specific dipeptides to nanoparticle drug carriers can improve the oral delivery and cellular targeting of anticancer drugs. researchgate.net |
These research findings underscore the value of this compound as a molecular tool in sophisticated prodrug design. By leveraging natural transport mechanisms, the conjugation of this dipeptide to therapeutic agents offers a promising pathway to improve the efficacy and delivery of a wide range of pharmaceuticals.
Emerging Research Directions and Future Perspectives on N Valylphenylalanine
The dipeptide N-Valylphenylalanine, composed of the amino acids valine and phenylalanine, is increasingly recognized for its presence in various biological systems. ontosight.aihmdb.ca While its fundamental roles are still being elucidated, emerging research is paving the way for a deeper understanding of its metabolic significance and potential applications. Future investigations are focused on integrating complex biological data, developing more sophisticated analytical methods, and leveraging its structure for the creation of novel bioactive molecules.
Q & A
Q. What are the standard protocols for synthesizing and characterizing N-Valylphenylalanine in laboratory settings?
- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protecting group strategies. Key steps include:
- Activation of Fmoc-Valine with HBTU/HOBt in DMF.
- Coupling to Fmoc-Phenylalanine-Wang resin under inert atmosphere.
- Deprotection with 20% piperidine in DMF, followed by cleavage using TFA:water:TIS (95:2.5:2.5) to yield the dipeptide .
Characterization involves: - HPLC (C18 column, gradient elution with water/acetonitrile + 0.1% TFA) to assess purity (>95%).
- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z 279.3).
- NMR (1H/13C) to verify stereochemistry and absence of epimerization .
Q. How can researchers ensure the purity and stereochemical integrity of this compound during synthesis?
- Methodological Answer :
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve enantiomeric impurities.
- Circular Dichroism (CD) to confirm retention of L-configuration via characteristic absorption bands.
- Marfey’s reagent derivatization followed by LC-MS to detect D-amino acid contaminants .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
- Methodological Answer :
- Polar aprotic solvents (e.g., DMSO, DMF) for solubility in synthetic workflows.
- Aqueous buffers (pH 6–8) with 10–20% acetonitrile for biological assays.
- Critical micelle concentration (CMC) studies to assess aggregation in aqueous environments .
Q. Which spectroscopic techniques are critical for validating the structural identity of this compound?
- Methodological Answer :
- FT-IR to confirm amide bonds (C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹).
- 2D NMR (COSY, HSQC) to resolve Val and Phe sidechain protons and confirm peptide linkage .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Store desiccated at –20°C under argon to prevent hydrolysis/oxidation.
- Avoid repeated freeze-thaw cycles; aliquot for single-use applications.
- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Research Questions
Q. What advanced techniques elucidate the conformational dynamics of this compound in different solvent systems?
- Methodological Answer :
- Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) to model solvent interactions (e.g., water vs. DMSO).
- Nuclear Overhauser Effect Spectroscopy (NOESY) to detect intramolecular hydrogen bonding and torsional angles.
- X-ray crystallography (if crystalline) for high-resolution backbone dihedral angle (φ/ψ) determination .
Q. How can researchers investigate the inhibitory effects of this compound on enzymatic targets like dipeptidyl peptidase IV (DPP-IV)?
- Methodological Answer :
- Enzyme kinetics assays : Measure IC50 via fluorogenic substrates (e.g., Gly-Pro-AMC) under varying pH/temperature.
- Surface Plasmon Resonance (SPR) to determine binding affinity (KD) and kinetics (kon/koff).
- Molecular docking (AutoDock Vina) to predict binding modes in the DPP-IV active site .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-analysis of raw datasets (e.g., IC50 values) using standardized normalization (e.g., % inhibition relative to controls).
- Reproducibility checks : Replicate assays under identical buffer/pH conditions.
- Stability profiling to rule out degradation during bioassays .
Q. How can researchers develop sensitive analytical methods to quantify this compound in complex biological matrices?
- Methodological Answer :
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and blood-brain barrier permeability.
- Caco-2 cell permeability assays to validate predicted intestinal absorption.
- Metabolite identification via in silico tools (e.g., GLORY) to map Phase I/II metabolic pathways .
Key Methodological Considerations
- Data Reproducibility : Adhere to NIH guidelines for preclinical reporting (e.g., detailed buffer compositions, instrument calibration) .
- Ethical Compliance : Obtain institutional approvals for biological studies and declare conflicts of interest .
- Interdisciplinary Integration : Combine synthetic chemistry, biophysics, and computational biology for holistic insights .
For further guidance on research design, consult frameworks like PICO (Population, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
